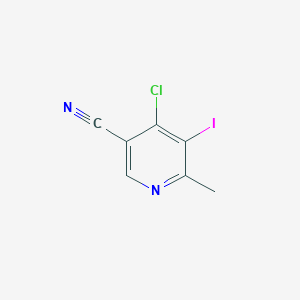

4-Chloro-5-iodo-6-methylnicotinonitrile

Description

Overview of Nicotinonitrile Derivatives in Chemical Research

Nicotinonitrile derivatives, also known as 3-cyanopyridines, constitute a fundamental class of heterocyclic compounds that have garnered extensive attention in chemical research and pharmaceutical development. These compounds are characterized by the presence of a cyano group attached to the pyridine ring at the 3-position, creating versatile molecular scaffolds with diverse biological and chemical properties. The pyridine ring system represents one of the most prevalent nitrogen-containing heteroaromatics incorporated into biologically active compounds, appearing in numerous natural products including nicotinic acid, nicotinamide, and vitamin B6, which play crucial roles in metabolic processes.

Research into nicotinonitrile derivatives has expanded significantly due to their remarkable therapeutic potential. These compounds exhibit a wide spectrum of biological activities including antimicrobial, cardiotonic, antioxidant, anti-inflammatory, anticonvulsant, antiproliferative, and protein kinase inhibitory properties. The versatility of the nicotinonitrile scaffold has led to the development of several marketed pharmaceutical drugs, including bosutinib for leukemia treatment, milrinone and olprinone as cardiotonic agents, and neratinib for breast cancer therapy.

The chemical reactivity of nicotinonitrile derivatives stems from the electron-withdrawing nature of the cyano group, which significantly influences the electronic properties of the pyridine ring. This electronic modification enhances the compounds' ability to participate in various chemical transformations and biological interactions. Recent synthetic advances have enabled the preparation of diverse nicotinonitrile derivatives through multicomponent reactions, often employing metal-organic frameworks as catalysts to achieve high yields and selectivity under environmentally friendly conditions.

Historical Context of Halogenated Pyridine Chemistry

The development of halogenated pyridine chemistry traces its origins to the mid-19th century when pyridine itself was first isolated and characterized. Thomas Anderson's discovery of pyridine in 1849 from animal bone oil marked the beginning of systematic studies into pyridine chemistry. The compound was named after the Greek word for fire, reflecting its flammable nature. Early structural determination efforts by Wilhelm Körner and James Dewar in the 1870s established pyridine's benzene-like structure with a nitrogen atom substitution, laying the foundation for understanding heteroaromatic chemistry.

Halogenation reactions of pyridines have historically presented significant synthetic challenges due to the electron-deficient nature of the pyridine ring. Traditional electrophilic aromatic substitution methods, which work effectively for benzene derivatives, require harsh conditions when applied to pyridines and often suffer from poor regioselectivity. The development of selective halogenation strategies has been a persistent goal in heterocyclic chemistry, with researchers exploring various approaches including the use of pyridine N-oxides, metalation-trapping sequences, and directing group strategies.

Significant progress in pyridine halogenation occurred in the 20th century with the introduction of nucleophilic aromatic substitution methods and the development of transition metal-catalyzed processes. The emergence of modern synthetic methodologies, including iridium-catalyzed borylations and silylations, provided alternative approaches for introducing functional groups at specific positions of the pyridine ring. Recent innovations have focused on developing mild, selective halogenation protocols that can accommodate complex molecular architectures, particularly for late-stage functionalization of pharmaceutical compounds.

Significance and Scientific Relevance of 4-Chloro-5-iodo-6-methylnicotinonitrile

This compound represents a sophisticated example of multi-halogenated nicotinonitrile chemistry, combining structural complexity with synthetic utility. The compound's molecular formula C7H4ClIN2 and molecular weight of 278.48 daltons reflect its highly substituted nature, incorporating chlorine at the 4-position, iodine at the 5-position, and a methyl group at the 6-position of the nicotinonitrile framework.

The scientific significance of this compound lies in its potential as a versatile synthetic intermediate for pharmaceutical research and development. The presence of multiple halogen substituents provides numerous opportunities for selective functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations common in medicinal chemistry. The iodine substituent, in particular, serves as an excellent leaving group for palladium-catalyzed coupling reactions, enabling the introduction of various aromatic and aliphatic substituents under mild conditions.

The compound's structural features align with established structure-activity relationships in nicotinonitrile pharmacology. The cyano group contributes to the compound's potential biological activity through its ability to form hydrogen bonds and participate in π-π stacking interactions with biological targets. The halogen substituents can enhance binding affinity through halogen bonding interactions and influence the compound's pharmacokinetic properties by modulating lipophilicity and metabolic stability.

Research applications of this compound extend beyond pharmaceutical chemistry to include materials science and catalysis. The compound's electron-deficient pyridine ring makes it suitable for coordination chemistry applications, while its halogenated structure provides opportunities for incorporation into polymeric materials and advanced functional materials.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is formally named as 4-chloro-5-iodo-6-methylpyridine-3-carbonitrile, reflecting the pyridine ring as the parent structure with substituents numbered according to the nitrogen atom's position. Alternative naming systems may refer to the compound as this compound, emphasizing the historical nicotinonitrile designation for 3-cyanopyridines.

The Chemical Abstracts Service has assigned the unique registry number 1160848-89-4 to this compound, providing unambiguous identification in chemical databases and literature. The compound's canonical SMILES notation, CC1=NC=C(C(=C1I)Cl)C#N, provides a standardized representation of its molecular structure that facilitates computational analysis and database searching.

From a classification perspective, this compound belongs to several important chemical categories. It is classified as a halogenated heterocycle, specifically a dihalopyridine derivative containing both chlorine and iodine substituents. The compound also falls under the broader category of nitrile-containing compounds due to the presence of the cyano functional group. Its classification as a nicotinonitrile derivative places it within the pharmaceutically relevant class of 3-cyanopyridines.

The compound's structural complexity necessitates careful consideration of stereochemical and electronic factors in its classification. The planar pyridine ring system restricts conformational flexibility, while the electron-withdrawing effects of the cyano group and halogen substituents significantly influence the compound's chemical reactivity and biological activity profile. Understanding these classification systems is essential for predicting the compound's behavior in chemical reactions and biological systems.

Properties

IUPAC Name |

4-chloro-5-iodo-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c1-4-7(9)6(8)5(2-10)3-11-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOOAQOBOZJTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1I)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Pyridine Rings

One prevalent approach involves the direct halogenation of pyridine precursors, utilizing electrophilic halogen sources such as iodine and chlorine. For example, a typical method employs iodine and chlorine reagents under controlled conditions to selectively introduce iodine at the 5-position and chlorine at the 4-position of the pyridine ring, followed by methylation at the 6-position.

- Reagents: Iodine (I₂), Chlorine (Cl₂), catalysts such as iron or copper salts.

- Solvent: Acetic acid or chlorinated solvents.

- Temperature: Elevated (80-120°C) to facilitate electrophilic substitution.

- Yield: Variable, generally moderate (50-70%), depending on regioselectivity control.

Multi-step Halogenation via Nitration and Halogen Exchange

Research indicates that nitration of pyridine derivatives followed by halogen exchange can be effective. For example, nitration at the 5-position followed by halogen substitution with potassium iodide (KI) or sodium iodide (NaI) can yield the desired iodine-substituted pyridine.

Preparation of 4-Chloro-5-iodo-6-methylnicotinonitrile

Starting Material Selection

The synthesis often begins with 2-chloro-4-aminopyridine or 2-chloro-4-methylpyridine as raw materials, which are commercially available and serve as suitable scaffolds for further functionalization.

Stepwise Synthesis Pathway

Specific Methodology from Patent CN103420902A

This patent describes a four-step synthesis involving:

- Diazotization of amino groups using sodium nitrite under acidic conditions at low temperatures (~-10°C).

- Iodination via reaction with potassium iodide at 0°C.

- Chlorination at the appropriate stage to introduce chlorine at the 4-position.

- Final purification through column chromatography yields the target compound.

- Diazotization temperature: -10°C

- Iodination temperature: 0°C

- Reaction times: 2-6 hours

- Overall yield: approximately 56.4% for the intermediate, with subsequent steps leading to the final product.

Advanced Methods Using Metal-Organic Frameworks (MOFs)

Recent innovations involve nanomagnetic metal-organic frameworks (MOFs) as catalysts or supports to facilitate halogenation and nitrile formation.

MOF-based Catalytic Halogenation

- Preparation: Synthesis of Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ composites.

- Application: Catalyzing halogenation reactions under solvent-free conditions at elevated temperatures (~110°C).

- Advantages: High selectivity, recyclability, and environmentally benign conditions.

Synthesis of Nicotinonitrile Derivatives

Using MOF-supported catalysts, derivatives such as this compound can be prepared efficiently by reacting suitable pyridine precursors with halogenating agents, achieving yields of 68-90% within 40-60 minutes.

Research Findings and Data Summary

| Methodology | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Direct halogenation | I₂, Cl₂ | 80-120°C, solvent | 50-70% | Regioselectivity challenges |

| Nitration & halogen exchange | HNO₃, KI | 0-25°C | 55-75% | Multi-step, time-consuming |

| Patent method | Sodium nitrite, KI, sulfuric acid | -10°C to 0°C | ~56.4% (intermediate) | Precise temperature control critical |

| MOF-catalyzed synthesis | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | 110°C, solvent-free | 68-90% | Environmentally friendly |

Chemical Reactions Analysis

4-Chloro-5-iodo-6-methylnicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-5-iodo-6-methylnicotinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-methylnicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Chloro-5-iodo-6-methylnicotinonitrile with key analogs based on substituent positions, functional groups, and molecular properties:

Reactivity and Functional Group Influence

- Nitrile vs. Ester/Carboxylic Acid: The nitrile group in the target compound enhances electrophilicity, making it more reactive toward nucleophilic substitution or cycloaddition reactions compared to esters (e.g., Methyl 4-amino-6-chloro-5-fluoronicotinate) or carboxylic acids (e.g., 6-Chloro-5-iodonicotinic acid) .

- Iodine Substitutent: The iodine at position 5 serves as a superior leaving group compared to fluorine (in Methyl 4-amino-6-chloro-5-fluoronicotinate) or chlorine, enabling efficient cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems .

Biological Activity

4-Chloro-5-iodo-6-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on available research and case studies.

This compound is a nicotinonitrile derivative characterized by the presence of chlorine and iodine substituents. Its molecular structure contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for targeting protein kinases, which are crucial in various signaling pathways within cells. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways relevant to disease states such as cancer and viral infections.

Biological Activity

The compound has shown promise in several areas:

1. Antiviral Activity:

Research indicates that compounds with similar structures can inhibit viral replication by targeting specific viral proteins. For example, studies on related compounds have demonstrated their ability to inhibit the HIV-1 Vif-APOBEC3G axis, suggesting that this compound may exhibit similar antiviral properties .

2. Anticancer Potential:

Compounds that share structural similarities with this compound have been evaluated for their cytotoxic effects against cancer cell lines. The introduction of halogen atoms in the structure often enhances the anticancer activity by increasing the lipophilicity and altering the interaction with biological targets .

Case Studies

Several studies have explored the biological activity of related compounds:

Research Findings

Recent findings highlight the significance of substituents on the nicotinonitrile core affecting biological activity:

- Substituent Effects: The presence of halogens (Cl, I) enhances binding affinity to target proteins.

- Cytotoxicity Profiles: Compounds with similar scaffolds exhibit varying degrees of cytotoxicity depending on their structural modifications.

- Enzyme Inhibition: Preliminary data suggest that these compounds may inhibit critical enzymes involved in tumor progression and viral replication.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-5-iodo-6-methylnicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and cyanation of methylnicotinate precursors. For example, iodination at the 5-position can be achieved using N-iodosuccinimide (NIS) in polar aprotic solvents like DMF under controlled temperatures (40–60°C). Chlorination at the 4-position may employ POCl₃ or PCl₅ with catalytic DMAP . Key variables affecting yield include:

- Solvent polarity : Higher polarity solvents enhance electrophilic substitution but may increase side reactions.

- Temperature : Excess heat (>80°C) can degrade the nitrile group.

- Catalysts : DMAP improves regioselectivity in halogenation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

-

¹H/¹³C NMR :

-

The methyl group at position 6 appears as a singlet (~δ 2.5 ppm in ¹H; ~δ 20–25 ppm in ¹³C) due to lack of adjacent protons.

-

Iodo and chloro substituents deshield adjacent carbons (C4 and C5), shifting ¹³C signals to ~δ 110–130 ppm .

-

FT-IR : Strong absorption at ~2220–2240 cm⁻¹ confirms the nitrile group .

-

Mass Spectrometry : Molecular ion [M]⁺ expected at m/z 278 (C₇H₄ClIN₂), with fragments at m/z 251 (loss of Cl) and m/z 153 (loss of I) .

Technique Key Peaks/Features Structural Insight ¹H NMR δ 2.5 (s, 3H, CH₃) Methyl group position ¹³C NMR δ 120–130 (C-Cl, C-I) Halogen substitution FT-IR ~2240 cm⁻¹ (C≡N) Nitrile confirmation

Q. What safety precautions are necessary when handling this compound, especially considering its halogen substituents?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated byproducts .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release .

Advanced Research Questions

Q. How do the electronic effects of the chloro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Iodine at C5 : Acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy (vs. Cl). Pd(PPh₃)₄ and aryl boronic acids in THF/water (80°C) yield biaryl derivatives .

- Chlorine at C4 : Electron-withdrawing effect activates the nitrile for nucleophilic addition (e.g., Grignard reagents) but may require Lewis acids like ZnCl₂ to enhance reactivity .

- Competing Pathways : Monitor for dehalogenation side reactions using TLC with UV visualization .

Q. What strategies can resolve contradictions in elemental analysis results versus theoretical values for this compound?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect hydrate formation, which skews %C/H/N values .

- Alternative Techniques : Combine CHNS analysis with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Sample Preparation : Dry under vacuum (0.1 mmHg, 24 h) to remove residual solvents .

- Case Study : For a nicotinonitrile derivative (C₁₈H₁₃ClN₆O₂S), discrepancies in %N (calc. 18.7% vs. obs. 17.9%) were traced to incomplete combustion, resolved by adding V₂O₅ as a catalyst .

Q. In designing derivatives for medicinal chemistry, how does the substitution pattern on the nicotinonitrile core affect biological activity?

- Methodological Answer :

- Steric Effects : The 6-methyl group enhances lipophilicity, improving membrane permeability (logP ~2.5 predicted via ChemDraw) .

- Halogen Positioning : Iodo at C5 allows radioiodination for imaging, while chloro at C4 stabilizes π-stacking in enzyme binding pockets .

- SAR Studies : Compare IC₅₀ values against analogs (e.g., 4-Bromo-6-methoxynicotinonitrile) in kinase inhibition assays. Replace I with CF₃ to assess halogen size dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.